2-(Isopropoxymethyl)-3-methylbutane-1-sulfonyl chloride
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Overview
Description
2-(Isopropoxymethyl)-3-methylbutane-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl chloride group (-SO2Cl) attached to an organic moiety. This particular compound is notable for its unique structure, which includes an isopropoxymethyl group and a methylbutane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopropoxymethyl)-3-methylbutane-1-sulfonyl chloride typically involves the reaction of 2-(isopropoxymethyl)-3-methylbutane-1-ol with a sulfonyl chloride reagent, such as chlorosulfonic acid or sulfuryl chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
2-(Isopropoxymethyl)-3-methylbutane-1-ol+Sulfonyl chloride→2-(Isopropoxymethyl)-3-methylbutane-1-sulfonyl chloride+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Isopropoxymethyl)-3-methylbutane-1-sulfonyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.
Reduction: The sulfonyl chloride group can be reduced to a sulfonyl hydride or a thiol under specific conditions.
Oxidation: Although less common, the compound can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be employed.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by oxidation.
Scientific Research Applications
2-(Isopropoxymethyl)-3-methylbutane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in drug development, particularly as a building block for sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-(Isopropoxymethyl)-3-methylbutane-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of covalent bonds with the nucleophilic species. This reactivity is exploited in various chemical transformations and modifications of biomolecules.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Chloride: A simpler sulfonyl chloride with a single methyl group.
Benzenesulfonyl Chloride: Contains a benzene ring instead of an aliphatic chain.
Tosyl Chloride (p-Toluenesulfonyl Chloride): Features a toluene group attached to the sulfonyl chloride.
Uniqueness
2-(Isopropoxymethyl)-3-methylbutane-1-sulfonyl chloride is unique due to its specific structure, which combines an isopropoxymethyl group with a methylbutane backbone. This unique structure imparts distinct reactivity and properties, making it valuable in specialized applications where other sulfonyl chlorides may not be suitable.
Properties
Molecular Formula |
C9H19ClO3S |
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Molecular Weight |
242.76 g/mol |
IUPAC Name |
3-methyl-2-(propan-2-yloxymethyl)butane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H19ClO3S/c1-7(2)9(5-13-8(3)4)6-14(10,11)12/h7-9H,5-6H2,1-4H3 |
InChI Key |
RXKUYQOOHHVWNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(COC(C)C)CS(=O)(=O)Cl |
Origin of Product |
United States |
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